2-硝基戊烷

描述

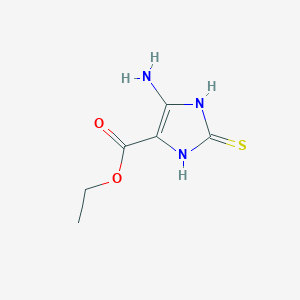

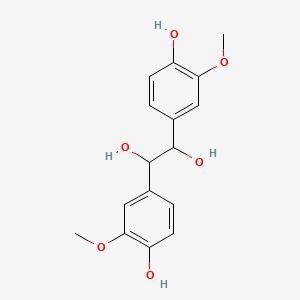

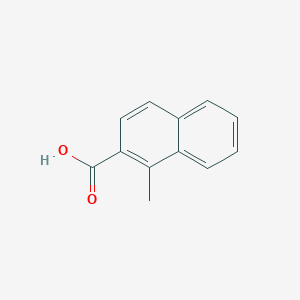

2-Nitropentane is a chemical compound with the molecular formula C5H11NO2 . It is a colorless liquid with a pleasant, fruity odor .

Synthesis Analysis

Nitroalkanes such as nitromethane, nitroethane, 1-nitropropane (1NP), and 2-nitropropane (2NP) are derived from anthropogenic activities and are hazardous environmental pollutants due to their toxicity and carcinogenic activity . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .Molecular Structure Analysis

The molecular structure of 2-Nitropentane consists of a pentane (five carbon atoms) backbone with a nitro group (-NO2) attached to the second carbon atom . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures .Chemical Reactions Analysis

The nitro group in nitroalkanes is a source of nitric oxide, which signals for relaxation of the involuntary muscles . Nitroalkanes decompose according to two main mechanisms: radical, with homolytic cleavage of the C–NO2 bond; and molecular, associated with the elimination of nitrous acid .Physical And Chemical Properties Analysis

2-Nitropentane is a colorless liquid with a pleasant, fruity odor. It has a molecular weight of 117.146 Da and a mono-isotopic mass of 117.078979 Da . It has a boiling point of 249°F, a freezing point of -135°F, and a specific gravity of 0.99 .科学研究应用

化学反应和合成

2-硝基戊烷用于各种化学反应和合成。例如,5-硝基戊烷-2-酮在曼尼希反应中与甲胺和甲醛反应,生成5-六氢嘧啶羰基取代的1-硝基-3,7-二氮杂双环[3.3.1]壬烷(Shakirov et al., 2005)。另一项研究使用动态高分辨率气相色谱法探索了包括3-硝基戊烷-2-酮在内的α-硝基酮的对映异构化,揭示了酮形式烯醇化的见解以及α-硝基取代基对简单酮烯醇化速率的影响(Gasparrini et al., 2003)。

工业应用

在工业环境中,2-硝基戊烷在某些条件下表现出独特的行为。例如,研究了1-硝基戊烷在具有Al2O3的流动反应器中超临界异丙醇中的反应性,表明相应酸的异丙酯是主要的反应产物,其含量随温度升高而增加(Sivcev et al., 2016)。这表明在酯合成和改性中具有潜在应用。

分析化学

2-硝基戊烷在分析化学中也很重要。一项研究分析了1-硝基戊烷在水溶液中汞电极上的电还原,以及脂肪醇等抑制剂。本研究提供了对这些物质的电极行为以及抑制剂对硝基烷反应的影响的见解(Xuan et al., 1996)。

生化研究

在生化研究中,2-硝基戊烷的应用扩展到研究大鼠肝细胞中的DNA修复诱导,突出了其在生化途径中的肝癌和致突变作用(Fiala et al., 1995)。

先进材料合成

2-硝基戊烷用于先进材料合成。例如,光学活性4-取代5-硝基戊烷-2-酮被用作螺-吡唑酮支架构建中的手性构件,因其生物学相关性和立体化学复杂性而具有重要意义(Sun et al., 2016)。

作用机制

Amyl nitrite’s antianginal action is thought to be the result of a reduction in systemic and pulmonary arterial pressure (afterload) and decreased cardiac output because of peripheral vasodilation, rather than coronary artery dilation . Nitronate monooxygenases (NMOs) are key enzymes in nitroalkane catabolism .

安全和危害

未来方向

Nitronate monooxygenases (NMOs), which are key enzymes in nitroalkane catabolism, have potential applications in organic synthesis, biocatalysts, and bioremediation . The addition of chelate rings may be used as a new tool for controlling the sensitivity towards the detonation of high-energy coordination compounds .

属性

IUPAC Name |

2-nitropentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOIWPCUDRRYOQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963501 | |

| Record name | 2-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Nitropentane | |

CAS RN |

4609-89-6 | |

| Record name | Pentane, 2-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004609896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitropentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3052744.png)

![3-[(3-methylbenzoyl)amino]propanoic Acid](/img/structure/B3052749.png)

![1,4-Bis[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B3052752.png)

![Propanoic acid, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, methyl ester](/img/structure/B3052760.png)

![(1R,3S,4S)-2-azabicyclo[2.2.1]hept-3-ylmethanol](/img/structure/B3052761.png)